![molecular formula C20H23FN2O4S B2901136 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954663-84-4](/img/structure/B2901136.png)
2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
The compound “2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is an organic compound. It contains a fluorophenoxy group, a propylsulfonyl group, and a tetrahydroisoquinoline group. These groups are common in many pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydroisoquinoline group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. For example, the fluorine atom might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Mechanism of Action
Mode of Action
It has been suggested that the compound may exert its effects through interactions with various receptors or proteins within the body .
Biochemical Pathways
The compound may affect various biochemical pathways within the body. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, indicating potential effects on neuronal function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. Specific details about how these factors influence the compound’s action are currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-7-8-17(12-16(15)13-23)22-20(24)14-27-19-6-4-3-5-18(19)21/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGRBGYFWOTKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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